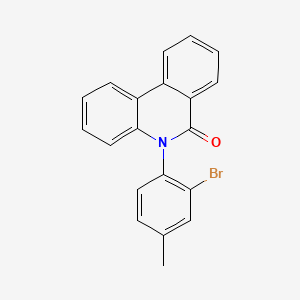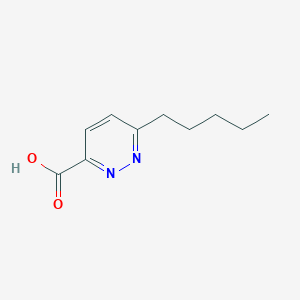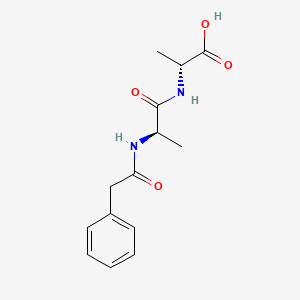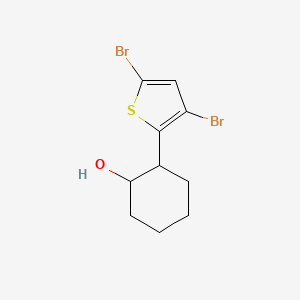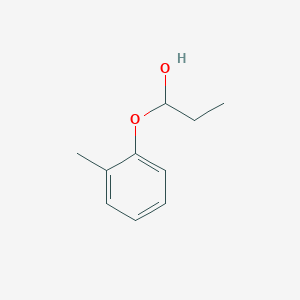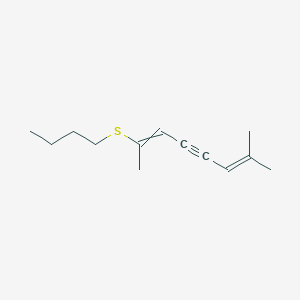
2,6-Dibromo-4-(2-butoxyethanesulfonyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-4-(2-butoxyethanesulfonyl)aniline is an organic compound characterized by the presence of bromine atoms, a butoxyethanesulfonyl group, and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(2-butoxyethanesulfonyl)aniline typically involves multi-step organic reactionsThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2,6-Dibromo-4-(2-butoxyethanesulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted anilines .
科学的研究の応用
2,6-Dibromo-4-(2-butoxyethanesulfonyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6-Dibromo-4-(2-butoxyethanesulfonyl)aniline involves its interaction with specific molecular targets. The bromine atoms and sulfonyl group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
2,6-Dibromoaniline: Shares the dibromoaniline core but lacks the butoxyethanesulfonyl group.
2,6-Dibromo-4-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of the butoxyethanesulfonyl group
Uniqueness
2,6-Dibromo-4-(2-butoxyethanesulfonyl)aniline is unique due to the presence of the butoxyethanesulfonyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other dibromoaniline derivatives and contributes to its specific applications and reactivity .
特性
CAS番号 |
88470-99-9 |
|---|---|
分子式 |
C12H17Br2NO3S |
分子量 |
415.14 g/mol |
IUPAC名 |
2,6-dibromo-4-(2-butoxyethylsulfonyl)aniline |
InChI |
InChI=1S/C12H17Br2NO3S/c1-2-3-4-18-5-6-19(16,17)9-7-10(13)12(15)11(14)8-9/h7-8H,2-6,15H2,1H3 |
InChIキー |
BGVJSGPHYXQHFS-UHFFFAOYSA-N |
正規SMILES |
CCCCOCCS(=O)(=O)C1=CC(=C(C(=C1)Br)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methoxy-N-methyl-N'-[4-(4-phenylbutyl)phenyl]urea](/img/structure/B14395527.png)
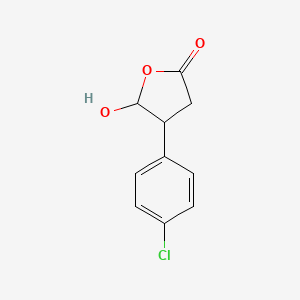
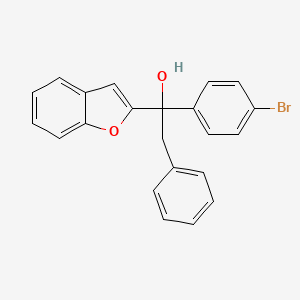
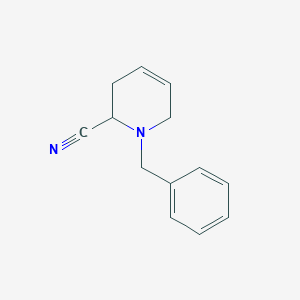
![N''-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14395547.png)
![1-(Benzyloxy)-2-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14395556.png)
